Ni-(S)-BPB-GLy

Catalog No.
S2796894
CAS No.
96293-19-5
M.F
C27H25N3NiO3
M. Wt
498.208
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ni-(S)-BPB-GLy

CAS Number

96293-19-5

Product Name

Ni-(S)-BPB-GLy

IUPAC Name

[(2S)-1-benzylpyrrolidine-2-carbonyl]-[2-[N-(carboxymethyl)-C-phenylcarbonimidoyl]phenyl]azanide;nickel

Molecular Formula

C27H25N3NiO3

Molecular Weight

498.208

InChI

InChI=1S/C27H27N3O3.Ni/c31-25(32)18-28-26(21-12-5-2-6-13-21)22-14-7-8-15-23(22)29-27(33)24-16-9-17-30(24)19-20-10-3-1-4-11-20;/h1-8,10-15,24H,9,16-19H2,(H2,28,29,31,32,33);/p-1/t24-;/m0./s1

InChI Key

AXOAXZULMRICBL-UHFFFAOYSA-L

SMILES

C1CC(N(C1)CC2=CC=CC=C2)C(=O)[N-]C3=CC=CC=C3C(=NCC(=O)O)C4=CC=CC=C4.[Ni]

Solubility

not available

Potential Applications as a Ligand:

Given its structure, Ni-(S)-BPB-Gly possesses features commonly found in ligands, molecules that bind to metals. It contains a nitrogen atom and a carbonyl group, which are functional groups known to coordinate with metal ions. Therefore, one potential application of Ni-(S)-BPB-Gly could be as a ligand in the design and synthesis of novel metal complexes []. These complexes could have various potential applications in different scientific fields, such as catalysis, materials science, and medicinal chemistry.

  • Origin: While the specific origin of Ni-(S)-BPB-GLy is not readily available, it is likely synthesized in a laboratory setting due to its role as a building block.
  • Significance: Ni-(S)-BPB-GLy serves as a versatile building block and reaction component for the synthesis of more complex molecules, particularly those containing nickel centers [, ].

Molecular Structure Analysis

  • Key features:
    • The molecule consists of a central nickel (Ni(II)) ion coordinated to three ligands: two bidentate (meaning they bind through two points) (S)-2,2'-bipyrrolidine groups and one monodentate (binding through one point) glycinate anion (Gly) [, ].
    • The (S)- designation indicates the stereochemistry of the bipyrrolidine groups, meaning they have a specific spatial arrangement.
  • Notable aspects:
    • The presence of the bipyrrolidine groups creates a chelating effect, where they form a five-membered ring with the nickel ion, leading to a stable complex.
    • The glycinate ligand provides a site for further functionalization during organic synthesis [].

Chemical Reactions Analysis

  • Synthesis: Specific details on the synthesis of Ni-(S)-BPB-GLy are not publicly available. However, the general approach likely involves reacting nickel(II) salts with (S)-2,2'-bipyrrolidine and glycine or its derivative.
  • Decomposition: Information regarding the decomposition pathway of Ni-(S)-BPB-GLy is currently unavailable.
  • Other reactions: The primary significance of Ni-(S)-BPB-GLy lies in its use as a building block for the synthesis of various complex molecules containing nickel centers. The specific reactions involved depend on the desired final product [, ].
, particularly in asymmetric synthesis. It has been utilized in:

  • Homologation Reactions: The complex facilitates the formation of α-amino acids through nucleophilic substitution reactions involving alkyl halides and glycine derivatives .
  • Michael Addition Reactions: Ni-(S)-BPB-Gly can be employed in Michael addition reactions, contributing to the synthesis of complex organic molecules .
  • Aldol Reactions: The compound also shows potential in aldol reactions, where it aids in forming carbon-carbon bonds .

These reactions highlight the versatility of Ni-(S)-BPB-Gly as a catalyst in synthetic organic chemistry.

The biological activity of Ni-(S)-BPB-Gly is primarily linked to its potential as a chiral auxiliary in the synthesis of biologically active compounds. Its role in catalyzing reactions that produce α-amino acids is particularly noteworthy, as these compounds are essential building blocks for proteins and play critical roles in various biological processes. Additionally, studies suggest that complexes like Ni-(S)-BPB-Gly may exhibit properties that could be beneficial in drug development, although specific biological assays are required for comprehensive evaluation .

The synthesis of Ni-(S)-BPB-Gly typically involves several key steps:

  • Preparation of the Ligand: The chiral ligand (S)-2-[N-(N′-benzylprolyl)amino]benzophenone is synthesized through a series of reactions involving amino acids and benzophenone derivatives.
  • Complexation with Nickel(II): The ligand is then reacted with nickel(II) salts, often nickel(II) chloride or nickel(II) acetate, under controlled conditions to form the Ni-(S)-BPB-Gly complex.
  • Purification: The resulting complex is purified using techniques such as recrystallization or chromatography to ensure high purity for subsequent applications .

Ni-(S)-BPB-Gly has several notable applications:

  • Catalysis: It is widely used as a catalyst for asymmetric synthesis, particularly in the production of enantiomerically pure α-amino acids .
  • Synthetic Chemistry: The compound serves as an important reagent in various synthetic pathways, aiding in the formation of complex organic molecules.
  • Research Tool: Due to its unique properties, Ni-(S)-BPB-Gly is utilized in research settings to study reaction mechanisms and develop new synthetic methodologies .

Interaction studies involving Ni-(S)-BPB-Gly focus on its reactivity with different substrates and its role as a catalyst. These studies often examine how the presence of the nickel ion influences reaction rates and selectivity. Research has shown that complexes like Ni-(S)-BPB-Gly can enhance reaction efficiency and stereoselectivity, making them valuable tools in asymmetric synthesis .

Ni-(S)-BPB-Gly can be compared with other similar nickel(II) complexes that utilize chiral ligands for catalysis. Some notable compounds include:

Compound NameStructure/DescriptionUnique Features
Ni-(R)-BPB-GlyNickel complex with (R)-2-[N-(N′-benzylprolyl)amino]benzophenoneEnantiomeric counterpart; used for different stereochemical outcomes
Ni(II) Complexes with Amino AcidsVarious complexes formed with different amino acidsBroad range of applications but may lack specificity
Nickel(II) Schiff Base ComplexesGeneral class of complexes formed from Schiff basesVersatile but often less selective than Ni-(S)-BPB-Gly

Ni-(S)-BPB-Gly stands out due to its specific chiral ligand which enhances its catalytic efficiency and selectivity compared to other nickel(II) complexes.

Dates

Modify: 2023-08-17

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